4-Amino-3-fluoro-5-methylbenzonitrile
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Overview
Description
4-Amino-3-fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H7FN2 and a molecular weight of 150.16 . It is used in various chemical reactions and has potential applications in scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a fluoro group, and a methyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound is a solid with a boiling point of 278.4±40.0 °C at 760 mmHg . It has a density of 1.20±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 4-Amino-3-fluoro-5-methylbenzonitrile has been synthesized using ortho-toluidine as a raw material through a process involving nitrification, diazotization, fluorination, reductive and oxidation reactions. This synthesis method is significant for its control and a success rate of 48%, making it important for the development of new pesticides (L. Min, 2006).
Application in Antitumor Activity
- A derivative compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights the potential application of related compounds in cancer research and treatment (Xuechen Hao et al., 2017).
Corrosion Inhibition
- Compounds related to this compound, like 2-aminobenzene-1,3-dicarbonitriles, have been studied as corrosion inhibitors. These compounds showed significant inhibition efficiency for mild steel in acidic environments, suggesting their potential application in corrosion protection (C. Verma et al., 2015).
Spectroscopic and Non-linear Optical Studies
- Studies on similar molecules, such as 5-fluoro-2-methylbenzonitrile, using spectroscopic methods and theoretical approaches have provided insights into their molecular atomic structure and vibrational spectra. These studies are important for understanding the non-linear optics (NLO) properties of these compounds (A. Kumar & R. Raman, 2017).
Synthesis of Novel Schiff Bases
- Novel Schiff bases have been synthesized using derivatives of this compound. These compounds demonstrated significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-amino-3-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMWMUYANKVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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